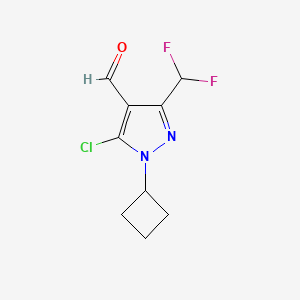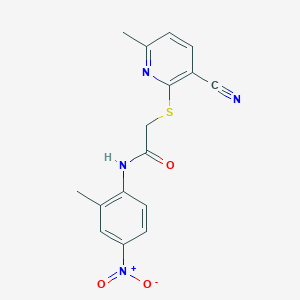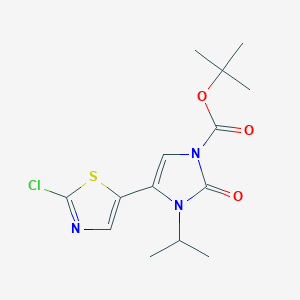
tert-Butyl 4-(2-chlorothiazol-5-yl)-3-isopropyl-2-oxo-2,3-dihydro-1H-imidazole-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 4-(2-chlorothiazol-5-yl)-3-isopropyl-2-oxo-2,3-dihydro-1H-imidazole-1-carboxylate is a complex organic compound with potential applications in various fields of research and industry. This compound is characterized by its unique structure, which includes a thiazole ring, an imidazole ring, and a tert-butyl ester group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
準備方法
The synthesis of tert-Butyl 4-(2-chlorothiazol-5-yl)-3-isopropyl-2-oxo-2,3-dihydro-1H-imidazole-1-carboxylate typically involves multiple steps, including the formation of the thiazole and imidazole rings, followed by the introduction of the tert-butyl ester group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
-
Synthetic Routes: : The synthesis begins with the preparation of the thiazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The imidazole ring is then formed through a condensation reaction involving an amine and a carbonyl compound. Finally, the tert-butyl ester group is introduced via esterification using tert-butyl alcohol and an acid catalyst.
-
Industrial Production Methods: : Industrial production of this compound may involve optimization of the synthetic route to enhance efficiency and scalability. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.
化学反応の分析
tert-Butyl 4-(2-chlorothiazol-5-yl)-3-isopropyl-2-oxo-2,3-dihydro-1H-imidazole-1-carboxylate undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives with altered functional groups.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the chlorothiazole moiety, where nucleophiles such as amines or thiols can replace the chlorine atom.
-
Common Reagents and Conditions: : Typical reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.
科学的研究の応用
tert-Butyl 4-(2-chlorothiazol-5-yl)-3-isopropyl-2-oxo-2,3-dihydro-1H-imidazole-1-carboxylate has several scientific research applications:
-
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, serving as a precursor for various chemical transformations.
-
Biology: : In biological research, the compound is investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets and its effects on cellular processes.
-
Medicine: : The compound is explored for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
-
Industry: : In industrial applications, the compound is used in the development of new materials, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of tert-Butyl 4-(2-chlorothiazol-5-yl)-3-isopropyl-2-oxo-2,3-dihydro-1H-imidazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
tert-Butyl 4-(2-chlorothiazol-5-yl)-3-isopropyl-2-oxo-2,3-dihydro-1H-imidazole-1-carboxylate can be compared with other similar compounds, such as:
-
tert-Butyl (2-chlorothiazol-5-yl)carbamate: : This compound shares the thiazole and tert-butyl ester groups but lacks the imidazole ring, resulting in different chemical reactivity and biological activity.
-
tert-Butyl 4-((2-chlorothiazol-5-yl)methyl)-3-methylpiperazine-1-carboxylate:
-
tert-Butyl ((2-chlorothiazol-5-yl)methyl)carbamate: : Similar to the previous compound, this one also lacks the imidazole ring and has different functional groups, affecting its reactivity and use in research.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C14H18ClN3O3S |
|---|---|
分子量 |
343.8 g/mol |
IUPAC名 |
tert-butyl 4-(2-chloro-1,3-thiazol-5-yl)-2-oxo-3-propan-2-ylimidazole-1-carboxylate |
InChI |
InChI=1S/C14H18ClN3O3S/c1-8(2)18-9(10-6-16-11(15)22-10)7-17(12(18)19)13(20)21-14(3,4)5/h6-8H,1-5H3 |
InChIキー |
XNZZMQREWQCDIZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C(=CN(C1=O)C(=O)OC(C)(C)C)C2=CN=C(S2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


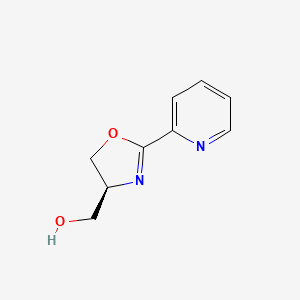
![2-(5-Fluoro-2-methylbenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B11776599.png)
![(4-Amino-7-(tetrahydrofuran-3-yl)imidazo[5,1-f][1,2,4]triazin-5-yl)methanol](/img/structure/B11776606.png)

![(3AR,7aS)-3-(cyclopropylmethyl)hexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11776609.png)
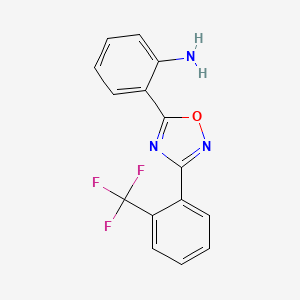
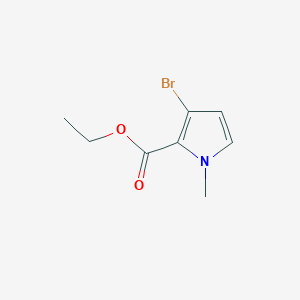

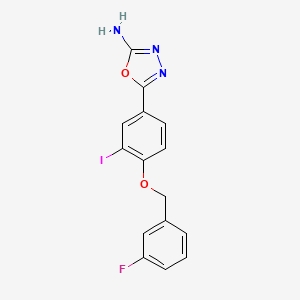

![Methyl 6-aminothieno[2,3-b]pyrazine-7-carboxylate](/img/structure/B11776637.png)
